molecular formula C9H12N2O2 B13907565 (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile

(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13907565
M. Wt: 180.20 g/mol
InChI Key: MUKSVZFLBPNBDJ-HZGVNTEJSA-N
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Description

(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with a unique structure that includes an oxetane ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile typically involves the formation of the pyrrolidine ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolidine ring. The oxetane ring can then be introduced through a nucleophilic substitution reaction using an appropriate oxetane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine or oxetane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carboxylic acid
  • (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-methanol

Uniqueness

(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile is unique due to its combination of an oxetane ring and a pyrrolidine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical research.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3R,4S)-4-methyl-3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C9H12N2O2/c1-6-2-11-8(12)9(6,5-10)7-3-13-4-7/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m1/s1

InChI Key

MUKSVZFLBPNBDJ-HZGVNTEJSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)[C@@]1(C#N)C2COC2

Canonical SMILES

CC1CNC(=O)C1(C#N)C2COC2

Origin of Product

United States

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